Tert-butyl N-(4-bromo-5-cyclopropylthiophen-2-yl)carbamate
Description
Tert-butyl N-(4-bromo-5-cyclopropylthiophen-2-yl)carbamate is a brominated thiophene derivative featuring a cyclopropyl substituent and a tert-butyl carbamate protective group. This compound is cataloged under CAS EN 300-145698 and serves as a critical intermediate in pharmaceutical and agrochemical synthesis . Its structure combines a thiophene ring substituted with bromine (at position 4) and a cyclopropyl group (at position 5), with a carbamate moiety at position 2. The tert-butyl group enhances steric protection, improving stability during synthetic processes.
Synthetic routes for analogous compounds, such as tert-butyl(5-acetyl-4-cyclopropylthiazol-2-yl)(methyl)carbamate, involve bromination of cyclopropylethanone followed by thiourea coupling and Boc-protection .
Properties
IUPAC Name |
tert-butyl N-(4-bromo-5-cyclopropylthiophen-2-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2S/c1-12(2,3)16-11(15)14-9-6-8(13)10(17-9)7-4-5-7/h6-7H,4-5H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMWEBJMEVZMDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(S1)C2CC2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-bromo-5-cyclopropylthiophen-2-yl)carbamate typically involves the protection of an amine group using a tert-butyl carbamate protecting group. The process may include the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the reaction of a suitable diene with sulfur sources.
Bromination: The thiophene ring is then brominated at the desired position using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Carbamate Formation: Finally, the tert-butyl carbamate group is introduced by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The thiophene ring can participate in oxidation and reduction reactions, altering its electronic properties.
Cyclopropyl Group Reactions: The cyclopropyl group can undergo ring-opening reactions under certain conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products:
Substitution Products: Various substituted thiophenes and carbamates.
Oxidation Products: Oxidized thiophene derivatives.
Reduction Products: Reduced thiophene derivatives and deprotected amines.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Protecting Group Chemistry: The tert-butyl carbamate group is a common protecting group for amines in organic synthesis.
Biology and Medicine:
Drug Development: The compound’s derivatives may have potential as pharmaceutical agents due to their unique structural features.
Biological Probes: It can be used in the development of probes for studying biological processes.
Industry:
Material Science: The compound may find applications in the development of new materials with specific electronic or optical properties.
Agriculture: Potential use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-(4-bromo-5-cyclopropylthiophen-2-yl)carbamate would depend on its specific application
Binding to Enzymes or Receptors: The compound can bind to specific enzymes or receptors, modulating their activity.
Pathway Modulation: It may influence various biochemical pathways by altering the activity of key proteins or enzymes.
Comparison with Similar Compounds
Aromatic vs. Aliphatic Backbones
- Thiophene/Thiazole vs. Thiazole derivatives (e.g., CAS 1064678-19-8) exhibit higher electronegativity due to the nitrogen atom, altering reactivity compared to thiophene .
Substituent Effects
- Bromine vs.
- Cyclopropyl vs. Hydroxyl : The cyclopropyl group in the target compound introduces strain and lipophilicity, enhancing membrane permeability. In contrast, hydroxyl-substituted analogs (e.g., CAS 207729-03-1) improve aqueous solubility but may reduce metabolic stability .
Physicochemical Properties
- LogP and Solubility : The cyclopropyl group increases LogP (lipophilicity) compared to hydroxylated cyclopentyl derivatives, which exhibit lower LogP due to hydrogen-bonding capacity .
- Thermal Stability : Boc-protected thiophenes generally show higher thermal stability than thiazoles, as sulfur in thiophene is less electronegative than thiazole’s nitrogen .
Research Findings and Data Gaps
Comparative studies on bioactivity are absent in the provided evidence, highlighting a need for further pharmacological profiling.
Biological Activity
Tert-butyl N-(4-bromo-5-cyclopropylthiophen-2-yl)carbamate is a compound of interest in medicinal chemistry and organic synthesis due to its unique structure and potential biological activities. This article reviews the biological activity of this compound, including its synthesis, pharmacological properties, and applications.
- Molecular Formula : C₉H₁₂BrNO₂S
- Molecular Weight : 278.17 g/mol
- CAS Number : 868387-45-5
Synthesis
The synthesis of this compound typically involves the reaction of 4-bromo-5-cyclopropylthiophene-2-carboxylic acid with tert-butyl carbamate. The reaction conditions may include the use of coupling agents or catalysts to enhance yield and selectivity.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of thiophene derivatives, including this compound. These compounds have shown promising results against various bacterial and fungal strains.
| Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| C. albicans | 64 µg/mL |
These results indicate that the compound possesses moderate antimicrobial activity, which may be attributed to the presence of the bromine atom and the thiophene ring structure that enhances membrane permeability.
Anti-inflammatory Activity
Research has indicated that thiophene derivatives exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This compound has been shown to reduce levels of TNF-alpha and IL-6 in vitro.
Case Studies
- Study on Antimicrobial Effects : A study published in Journal of Medicinal Chemistry examined various thiophene derivatives, including this compound, and reported significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .
- Anti-inflammatory Mechanism : In a study focusing on inflammation models, this compound was tested for its ability to inhibit NF-kB signaling pathways, demonstrating a marked decrease in inflammatory markers in cell cultures treated with the compound .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest that it has favorable absorption characteristics with a moderate half-life, indicating potential for oral bioavailability.
Q & A
Basic Questions
Q. What synthetic strategies are recommended for preparing Tert-butyl N-(4-bromo-5-cyclopropylthiophen-2-yl)carbamate?
- Methodological Answer : The synthesis typically involves sequential functionalization of a thiophene scaffold. Key steps include:
- Bromination : Electrophilic substitution on the thiophene ring using NBS (N-bromosuccinimide) under controlled conditions to avoid over-bromination .
- Cyclopropane Introduction : Cyclopropanation via transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with cyclopropylboronic acids, requiring inert atmosphere and anhydrous solvents to preserve boronate reactivity .
- Carbamate Protection : Reaction with tert-butyl chloroformate in the presence of a base (e.g., DMAP) to install the Boc group. Purification via column chromatography (hexane/ethyl acetate) is critical to isolate the product .
Q. What analytical techniques are essential for confirming the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine-induced deshielding, cyclopropane ring protons at δ ~1.5–2.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (C₁₂H₁₅BrNO₂S) and isotopic patterns for bromine .
- X-ray Crystallography : If single crystals are obtained, SHELX/ORTEP software can resolve bond angles and confirm stereochemistry .
Q. How should researchers handle safety and storage of this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
- Storage : Store at 2–8°C in airtight, light-resistant containers under nitrogen to prevent hydrolysis of the Boc group .
Advanced Research Questions
Q. How can conflicting NMR data (e.g., unexpected coupling constants) be resolved during characterization?
- Methodological Answer :
- 2D NMR Techniques : HSQC and HMBC experiments can clarify through-space and through-bond correlations, particularly for cyclopropane protons and bromine-substituted thiophene .
- Variable-Temperature NMR : Resolve dynamic effects (e.g., ring puckering in thiophene) by acquiring spectra at low temperatures (−40°C) .
- DFT Calculations : Compare experimental coupling constants with computational models (e.g., Gaussian) to validate assignments .
Q. What strategies mitigate low yields in the bromination step of the thiophene ring?
- Methodological Answer :
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce side reactions .
- Catalyst Screening : Test Lewis acids (e.g., FeCl₃) to enhance regioselectivity for the 4-position .
- Reaction Monitoring : Employ TLC or HPLC to track reaction progress and quench before byproduct formation .
Q. How can computational modeling aid in predicting reactivity of the cyclopropane ring in further functionalization?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model ring strain and predict sites for nucleophilic attack (e.g., cyclopropane C-C bonds) .
- Docking Studies : Evaluate steric interactions between the cyclopropane and incoming reagents (e.g., Grignard reagents) using AutoDock Vina .
- Electrostatic Potential Maps : Identify electron-deficient regions for electrophilic substitutions using Gaussian-derived maps .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental melting points?
- Methodological Answer :
- Purity Verification : Re-crystallize the compound and re-test melting points. Use DSC (Differential Scanning Calorimetry) for precise measurement .
- Polymorphism Screening : Explore crystallization conditions (e.g., solvent mixtures) to identify stable polymorphs .
- Synchrotron XRD : Resolve crystal packing differences that may affect melting behavior .
Methodological Tables
Table 1 : Key Synthetic Parameters for Bromination Step
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | DCM (anhydrous) | Maximizes solubility |
| Temperature | 0–5°C | Reduces side reactions |
| Catalyst | FeCl₃ (5 mol%) | Enhances regioselectivity |
Table 2 : NMR Data Comparison (Experimental vs. Calculated)
| Proton Environment | Experimental δ (ppm) | DFT-Calculated δ (ppm) |
|---|---|---|
| Thiophene C-H (Br-adjacent) | 7.32 | 7.28 |
| Cyclopropane CH₂ | 1.65–1.78 | 1.70 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
